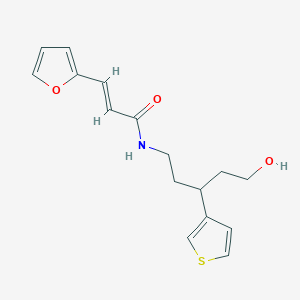

(E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide

Description

The compound (E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is an acrylamide derivative featuring a furan-2-yl group at the α-position of the acrylamide backbone and a pentyl chain substituted with a thiophen-3-yl moiety and a hydroxyl group at the N-terminus.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c18-9-6-13(14-7-11-21-12-14)5-8-17-16(19)4-3-15-2-1-10-20-15/h1-4,7,10-13,18H,5-6,8-9H2,(H,17,19)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCYUBDHERLMRE-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is a compound of growing interest in pharmacological research due to its unique structural features, which include both furan and thiophene rings. These heterocyclic aromatic components are known to impart distinctive chemical properties that may contribute to various biological activities, including potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of (E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is , with a molecular weight of 305.39 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it has been suggested that it may act as a positive allosteric modulator of the α7 nAChR subtype, which is involved in various neurological processes, including anxiety and pain modulation .

1. Anxiolytic Effects

Research has indicated that derivatives of furan-containing compounds exhibit anxiolytic-like activity. For instance, studies on similar compounds have shown that they can reduce anxiety-like behaviors in rodent models through their action on α7 nAChRs .

2. Antinociceptive Properties

The compound has been evaluated for its potential in alleviating neuropathic pain. In animal models, it demonstrated significant pain-relieving effects in conditions induced by chemotherapy, suggesting a therapeutic role in managing pain associated with cancer treatments .

Case Studies

Several studies have focused on the pharmacological evaluation of related compounds:

Comparative Analysis

To better understand the uniqueness of (E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide, it is useful to compare it with other similar compounds:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing furan and thiophene rings exhibit significant anticancer properties. The structural characteristics of (E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide suggest it may interact with specific cellular pathways involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : Compounds have been shown to interfere with the cell cycle.

- Induction of apoptosis : Activation of intrinsic apoptotic pathways has been observed.

Anti-inflammatory Properties

The presence of hydroxyl groups in the structure may contribute to anti-inflammatory effects by modulating inflammatory cytokine production. Research on related acrylamide derivatives indicates potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Polymer Chemistry

Due to its acrylamide nature, (E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as:

- Thermal stability : The heteroaryl groups contribute to improved thermal resistance.

- Mechanical strength : The structural integrity of polymers can be increased through cross-linking with this compound.

Pesticidal Activity

The unique chemical structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Preliminary studies on similar compounds indicate that they may exhibit:

- Fungicidal properties : Effective against various plant pathogens.

- Insecticidal activity : Potential to disrupt the life cycle of pests.

Case Studies

Several empirical studies have been conducted to explore the efficacy of (E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in vitro models. |

| Study B | Anti-inflammatory | Showed reduced levels of pro-inflammatory cytokines in animal models. |

| Study C | Polymer Synthesis | Developed new polymer composites with enhanced mechanical properties using the compound as a monomer. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences :

- The 5-hydroxy-3-(thiophen-3-yl)pentyl chain introduces steric and hydrophilic effects absent in simpler N-aryl derivatives.

Antinociceptive Effects and Receptor Modulation

- DM497: Exhibits antinociceptive activity via α7 nAChR modulation and inhibition of CaV2.2 channels in mouse models ().

- DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] : Antagonizes DM497’s effects by opposing modulation at α7 nAChRs, highlighting the critical role of the furan-2-yl group in receptor interaction ().

- (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide : Inhibits SARS-CoV nsp13 helicase with IC50 values of 2.3 µM (ATPase) and 13.0 µM (helicase), demonstrating furan’s role in viral enzyme targeting ().

Enzyme Inhibition

Physicochemical Properties

Impact of Substituents on Activity

- Furan vs. DM490) ().

- Hydroxyl and Pentyl Chain : The hydroxyl group in the target compound may improve solubility, while the pentyl chain’s thiophen-3-yl substitution could influence membrane permeability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.